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molecular formula C14H10BrFO B8762463 4-(4-Fluorobenzoyl)benzyl bromide

4-(4-Fluorobenzoyl)benzyl bromide

Cat. No. B8762463
M. Wt: 293.13 g/mol
InChI Key: WXLLULZQLLBAAU-UHFFFAOYSA-N
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Patent
US07776535B2

Procedure details

A mixture of 2.0 g (9.9 mmol) of 4-methyl-4′-fluorobenzophenone, 1.524 g (9.9 mmol) of recrystallized N-bromosuccinimide, 170 mg benzoyl peroxide, and 20 mL CCl4 was refluxed under argon for 3 hours. The hot solution was filtered through a glass sintered filter and rinsed with 20 mL of hot CCl4 until the crystals became colorless. The crystals were washed with 6 mL of cold CCl4 and the solution was concentrated under reduced vacuum. The crude product was recrystallized from hexane and dried under vacuum. The resultant yield was 43%. Rf=0.25 (ethyl Acetate/hexane; 15:85). 1H-NMR: δ 7.85 (dd, aromatic, 2H), 7.75 (d, aromatic, 2H), 7.51 (d, aromatic, 2H), 7.17 (dd, aromatic, 2H), 4.52 (s, methyl, 3H). 13C-NMR: δ 195.0 (carbonyl); 166.5, 164.5, 142.5, 138.5, 133.4, 130.4, 129.2, 115.8, 115.5 (aromatic); 31.1 (alkyl).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.524 g
Type
reactant
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[Br:17]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:17][CH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)=[O:7])=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1=CC=C(C(=O)C2=CC=C(C=C2)F)C=C1
Name
Quantity
1.524 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
170 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under argon for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The hot solution was filtered through a glass
FILTRATION
Type
FILTRATION
Details
sintered filter
WASH
Type
WASH
Details
rinsed with 20 mL of hot CCl4 until the crystals
WASH
Type
WASH
Details
The crystals were washed with 6 mL of cold CCl4
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from hexane
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
Smiles
BrCC1=CC=C(C(=O)C2=CC=C(C=C2)F)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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